N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide is an organic compound characterized by the presence of chloro, trifluoromethyl, and methylphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), under reflux conditions.
Formation of Intermediate: The initial reaction forms an intermediate, which is then subjected to further reaction with acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Nucleophiles: Such as sodium methoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce amines and acids.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific characteristics.
Biological Studies: It is used in biological studies to understand its interactions with various biological targets.
Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-bromophenyl)acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-10-2-4-11(5-3-10)8-15(22)21-14-9-12(16(18,19)20)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUUTBSFKFRELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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